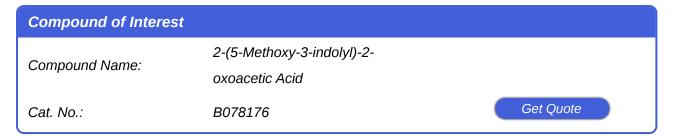


comparing 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid to other indole derivatives

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A Comparative Analysis of **2-(5-Methoxy-3-indolyl)-2-oxoacetic acid** and Other Indole Derivatives in Drug Discovery

This guide provides a detailed comparison of **2-(5-Methoxy-3-indolyl)-2-oxoacetic acid** with other notable indole derivatives. The focus is on their chemical structures, biological activities, and mechanisms of action, supported by experimental data to inform researchers, scientists, and drug development professionals. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2]

Structural Overview

2-(5-Methoxy-3-indolyl)-2-oxoacetic acid belongs to the class of indole-3-glyoxylic acids. Its structure features an indole core, a methoxy group at the 5-position, and a glyoxylic acid moiety at the 3-position.[3] The methoxy group at the C5 position is a key feature, known to enhance the reactivity of the indole ring and modulate electronic properties and biological activity.[3][4] This fundamental structure is a versatile starting point for the synthesis of more complex bioactive molecules.[5]

For comparison, several other key indole derivatives are considered:

 Indole-3-acetic acid (IAA): A primary plant hormone (auxin) with a simple acetic acid side chain.



- 5-Methoxyindole-3-acetic acid (5-MIAA): Structurally similar to the title compound but lacks the oxo group in the side chain. It is a metabolite of Indomethacin.[6][7]
- Indomethacin: A well-known non-steroidal anti-inflammatory drug (NSAID) with a more complex structure, featuring N-acylation and substitutions at positions 2 and 5.[3][8]
- Tryptophan: An essential amino acid that serves as the biological precursor to a vast array of indole-containing compounds.[9]

Comparative Biological Activity

The primary therapeutic interest in indole-3-glyoxylic acid derivatives lies in their potential as enzyme inhibitors, particularly in the field of oncology.

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[9][10] It is a key target in cancer immunotherapy because its overexpression in tumors helps create an immunosuppressive environment, allowing cancer cells to evade the immune system.[9][11] Many indole derivatives, mimicking the natural substrate tryptophan, have been investigated as IDO1 inhibitors.[8][9]

While direct inhibitory data for **2-(5-Methoxy-3-indolyl)-2-oxoacetic acid** is not extensively documented, structure-activity relationship (SAR) studies on related compounds provide valuable insights. For instance, studies on indomethacin derivatives revealed that the functional group at the 3-position significantly impacts IDO1 inhibitory activity.[8] The development of potent IDO1 inhibitors often involves modifying the indole core and its substituents to enhance binding to the enzyme's active site.[12][13]

Below is a summary of the IDO1 inhibitory activity for selected indole derivatives.



| Compound/Derivati ve Class | Target(s) | IC50 / Ki Value | Key Findings |
|---|-----------------|--|--|
| Methyl-thiohydantoin- tryptophan (MTH-trp) | IDO1 | Ki = 11.6 μM (enzymatic) EC50 = 12.85 μM (cell-based) | A competitive inhibitor of IDO1, about 20-fold more potent than the benchmark inhibitor 1-MT in a cell-based assay.[9] |
| 4-Aryl-1,2,3-triazole derivatives (e.g., MMG-0358) | IDO1 | IC50 = 330 nM (enzymatic) IC50 = 80 nM (hIDO1, cellular) | Showed potent inhibition of human IDO1 in cellular assays with no activity against the related enzyme TDO.[9] |
| Diaryl Hydroxylamine derivatives (e.g., Compound 3) | IDO1, IDO2, TDO | IDO1 IC50 = 2 μM IDO2 IC50 = 32 μM TDO IC50 = 4 μM | Represents a "pan inhibitor" targeting all three tryptophancatabolizing enzymes. [14] |
| Phenylimidazole derivatives (e.g., DX- 03-12) | IDO1 | IC50 = 0.3–0.5 μM | A potent IDO1 inhibitor with low cytotoxicity, suggesting an immunomodulatory anti-tumor effect.[12] |
| Indomethacin Derivatives | IDO1 | Variable | SAR studies show that the group at the C3 position is critical for inhibitory activity. [8] |

Anticancer and Cytotoxic Activity







Beyond IDO1 inhibition, indole derivatives, particularly indole-3-glyoxylamides, have been explored as anticancer agents acting through different mechanisms, such as the inhibition of tubulin polymerization.[15]

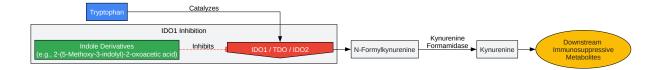
A study on indole-3-glyoxylamides identified compounds with potent cytotoxic effects against various cancer cell lines. The lead compound in one series demonstrated an LC50 of 12 nM against the FaDu head and neck cancer cell line.[15] These compounds interact with tubulin at the colchicine binding site, disrupt the microtubule network, and induce apoptosis.[15]

Another study synthesized 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, which showed significant cytotoxicity against colorectal cancer cells (HCT116 and Caco-2) with IC50 values of 0.35 and 0.54 μ M, respectively.[16]

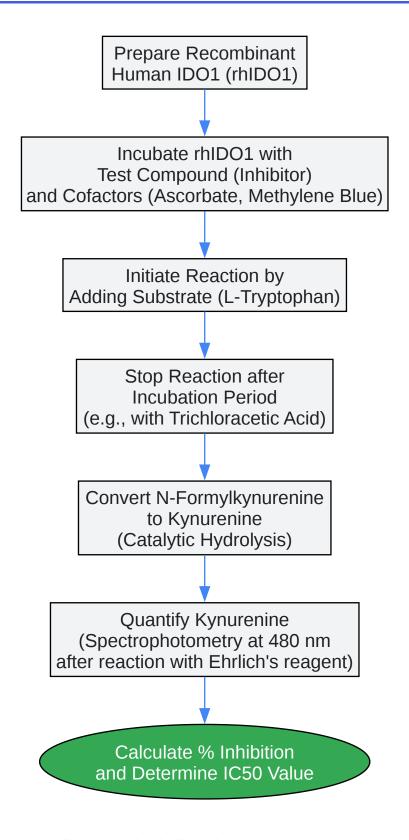
Signaling Pathways and Experimental Workflows Tryptophan Metabolism via the Kynurenine Pathway

The catabolism of tryptophan is a critical metabolic pathway with implications for immunity and neurological function. IDO1 is the first and rate-limiting enzyme in this pathway, converting tryptophan to N-formylkynurenine.[9][10] Inhibition of IDO1 is a key strategy to prevent tryptophan depletion and the production of immunosuppressive metabolites within the tumor microenvironment.









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